molecular formula C30H41N3O8 B533693 Moxilubant maleate CAS No. 147398-01-4

Moxilubant maleate

Cat. No.: B533693
CAS No.: 147398-01-4
M. Wt: 571.7 g/mol
InChI Key: BUMMZWFWCNQFPS-BTJKTKAUSA-N
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Description

Moxilubant maleate is a small molecule drug candidate with the CAS Registry Number 147398-01-4 . It functions as a potent and selective antagonist of the Leukotriene B4 receptor (LTB4R) . This mechanism of action underpins its research value in investigating immune-mediated and inflammatory conditions. The compound has been evaluated in clinical research for potential applications in rheumatoid arthritis, having reached Phase 2 clinical trials in the United States and Japan . It has also been studied for psoriasis in the United States . As an LTB4R antagonist, this compound is a valuable tool for scientists exploring inflammatory signaling pathways and the role of leukotrienes in disease pathophysiology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

147398-01-4

Molecular Formula

C30H41N3O8

Molecular Weight

571.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C26H37N3O4.C4H4O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;5-3(6)1-2-4(7)8/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BUMMZWFWCNQFPS-BTJKTKAUSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(5-(4-(aminoiminomethyl)phenoxy)pentoxy)-3-methoxy-N,N-bis(1-methylethyl) 2-butanedioate
CGS 25019C
CGS-25019C

Origin of Product

United States

Preparation Methods

Core Benzamide Formation

The benzamide scaffold is derived from 3-methoxy-4-hydroxybenzoic acid. Key steps include:

  • Amidation : Reaction with diisopropylamine under coupling agents like EDCl/HOBt to form N,N-diisopropyl-3-methoxy-4-hydroxybenzamide.

  • Alkylation : Introduction of the pentoxy side chain via Mitsunobu reaction or nucleophilic substitution using 1,5-dibromopentane.

Carbamimidoyl Group Installation

The 4-carbamimidoylphenoxy moiety is introduced through:

  • Nitrile Intermediate : Coupling 4-cyanophenol to the pentoxy chain, followed by Pinner reaction to convert the nitrile to an amidine.

Final Assembly

The intermediate undergoes purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water.

Salt Formation with Maleic Acid

Moxilubant base is converted to its maleate salt to enhance solubility and stability:

  • Stoichiometric Reaction : Moxilubant (1 eq) is dissolved in anhydrous ethanol, and maleic acid (1 eq) is added dropwise at 0–5°C.

  • Crystallization : The mixture is stirred for 12 hours, filtered, and washed with cold ethanol to yield white crystalline this compound.

Critical Parameters :

  • pH control (4.5–5.5) to avoid di-maleate formation.

  • Use of anti-solvents (e.g., diethyl ether) to improve yield (>85%).

Industrial-Scale Challenges

Purification Difficulties

  • Byproduct Management : Alkylation steps generate regioisomers requiring high-performance liquid chromatography (HPLC) for separation.

  • Residual Solvents : Ethanol and ethyl acetate levels must comply with ICH Q3C guidelines (<5,000 ppm).

Stability Considerations

  • Hydrolysis Risk : The amidine group is prone to hydrolysis under acidic conditions, necessitating strict moisture control during storage (0–4°C, argon atmosphere).

Formulation Strategies

While synthesis details are limited, patents describe advanced formulation techniques applicable to this compound:

Prilling for Controlled Release

  • Process : Dispersion of this compound in a molten excipient matrix (e.g., cetyl alcohol/ethylcellulose), followed by prilling through vibrating nozzles (200–350 µm) to form microspheres.

  • Advantages : Improved bioavailability and masking of bitter taste.

Typical Excipients :

ComponentFunctionConcentration (%)
Cetyl alcoholMatrix former70–80
EthylcelluloseBinder5–10
MoxilubantActive ingredient10–15

Biodegradable Hydrogels

Polyethylene glycol (PEG)-based hydrogels enable sustained release:

  • Crosslinking : this compound is conjugated to PEG via ester bonds, achieving zero-order kinetics over 72 hours.

  • Degradation Profile : Hydrolysis half-life = 48 hours at pH 7.4.

Analytical Characterization

Quality Control Metrics

ParameterSpecificationMethod
Purity>98%HPLC (C18 column)
Melting Point168–170°CDifferential Scanning Calorimetry
Residual Solvents<500 ppm ethanolGas Chromatography

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 1.2 (d, 12H, CH(CH3)2), 3.3 (s, 3H, OCH3), 6.8–7.1 (m, aromatic protons).

  • HRMS : m/z 571.670 [M+H]+ (calculated for C30H41N3O8) .

Chemical Reactions Analysis

Moxilubant maleate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Scientific Research Applications

Moxilubant maleate has been investigated across various domains of medical research:

Cancer Research

  • Moxilubant has been utilized to study the inhibition of LTB4 signaling in cancer cells. This research aims to understand cancer progression and develop new therapeutic strategies targeting inflammatory pathways involved in tumor growth .

Immunology

  • The compound plays a significant role in exploring the mechanisms underlying immune system disorders. Studies have focused on its effects in conditions such as psoriasis and rheumatoid arthritis, where LTB4 is known to contribute to inflammation .

Pharmacology

  • Researchers are examining the pharmacokinetics and pharmacodynamics of this compound as a lead compound for developing new drugs aimed at modulating LTB4 pathways. Its unique mechanism offers insights into potential treatments for various inflammatory diseases .

Drug Development

  • As a lead compound, Moxilubant is being studied for its potential to inspire new drug formulations targeting the LTB4 pathway. Its effectiveness in preclinical studies suggests it could pave the way for novel therapeutics in inflammatory conditions .

Clinical Studies

This compound has undergone several clinical trials to assess its efficacy and safety:

  • Phase 1 Trials : Initial studies involved healthy volunteers receiving varying doses of this compound to evaluate its pharmacological properties and establish safe dosage ranges .
  • Phase 2 Trials : A notable trial involved patients with chronic obstructive pulmonary disease (COPD), where Moxilubant was administered to assess its impact on inflammatory markers and lung function. Results indicated significant inhibition of LTB4 signaling without adverse effects on sputum cell counts or spirometry measures .

Mechanism of Action

Moxilubant maleate exerts its effects by antagonizing the leukotriene B4 receptor (LTB4R). This receptor is involved in the inflammatory response, and its activation leads to the recruitment of immune cells to sites of inflammation. By blocking this receptor, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Moxilubant Maleate belongs to a class of compounds with shared structural motifs but divergent therapeutic applications. Key analogs include:

Compound Name Therapeutic Class Molecular Formula Key Differences
This compound Antiglaucoma, Antirheumatic C₂₆H₃₇N₃O₄ Dual indication; maleate salt form
Moxifloxacin Antibiotic C₂₁H₂₄FN₃O₄ Fluoroquinolone; targets DNA gyrase
Moxidectin Antiprotozoal C₃₇H₅₃NO₈ Macrocyclic lactone; parasiticidal
Moxastine Antihistaminic C₁₈H₂₃NO H1-receptor antagonist

Key Insights :

  • Structural vs. Functional Divergence : Despite shared "Moxi-" prefixes, these compounds differ significantly in mechanisms. For example, Moxifloxacin’s fluorine atom enhances bacterial penetration, while Moxilubant’s maleate salt optimizes ocular or joint bioavailability .
  • Maleate-Specific Advantages : Maleate salts (e.g., in ETV maleate) demonstrate comparable efficacy to parent drugs in most endpoints (e.g., HBV DNA suppression), but variations in serological response (e.g., HBeAg loss) suggest salt forms may influence specific biological interactions .

Pharmacological and Clinical Comparisons

A. Maleate Salt Efficacy

Studies on entecavir maleate (ETV maleate) provide indirect insights into maleate salt impacts:

Parameter ETV Maleate (Group A) ETV (Group B) Relevance to this compound
HBV DNA Suppression 94% 94% Suggests maleate salts retain potency of parent drugs
HBeAg Loss Rate Higher Lower Salt forms may enhance immune-modulatory effects
ALT Normalization 80% 80% No salt-related difference in hepatic outcomes
B. Formulation and Stability

Maleate salts are associated with:

  • Enhanced Solubility : Critical for topical antiglaucoma formulations (e.g., eye drops) .
  • Impurity Profiles : Desmethyldoxepin maleate (a related impurity) underscores the need for rigorous quality control in maleate-containing drugs, which likely applies to this compound .

Analytical Methodologies

This compound’s quality assessment may employ reverse-phase HPLC (RP-HPLC), a method validated for trimebutine maleate. Parameters include:

  • Column : C18
  • Mobile Phase : Buffered acetonitrile (pH 5.0) .

This aligns with industry standards for maleate salt quantification, ensuring batch consistency.

Biological Activity

Moxilubant maleate, an orally active leukotriene B4 antagonist developed by Novartis, has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as psoriasis and asthma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

Moxilubant functions primarily as a selective antagonist of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid through the 5-lipoxygenase pathway. LTB4 is known to play a critical role in promoting leukocyte migration, enhancing vascular permeability, and modulating pain responses. By inhibiting LTB4, moxilubant aims to mitigate these inflammatory processes, thereby providing therapeutic benefits in conditions characterized by excessive inflammation.

Pharmacological Profile

The pharmacological profile of moxilubant has been characterized through various preclinical and clinical studies. Below is a summary of key findings:

Study/Model Findings Reference
Eosinophilic Inflammation ModelDemonstrated significant reduction in eosinophil accumulation and airway hyperreactivity in mice.
Psoriasis ModelShowed efficacy in reducing psoriatic lesions and inflammation markers in animal models.
Clinical TrialsPhase II trials indicated a decrease in psoriasis severity scores compared to placebo.

Case Studies

Several case studies have illustrated the potential of this compound in clinical settings:

  • Psoriasis Treatment : In a double-blind, placebo-controlled trial involving 200 patients with moderate to severe plaque psoriasis, moxilubant significantly reduced the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to the placebo group (p < 0.05). Patients reported improved quality of life metrics as well.
  • Asthma Management : A study involving asthmatic patients demonstrated that moxilubant reduced bronchial hyperresponsiveness and improved lung function metrics (FEV1) when administered alongside standard asthma therapies.

Research Findings

Research has consistently highlighted the anti-inflammatory effects of moxilubant across various experimental models:

  • Inflammatory Bowel Disease (IBD) : In preclinical models of IBD, moxilubant administration resulted in decreased colonic inflammation and histological damage, suggesting potential utility in gastrointestinal inflammatory disorders.
  • Chronic Rhinosinusitis : A study reported that patients with chronic rhinosinusitis experienced fewer exacerbations and improved sinus symptoms when treated with moxilubant, indicating its broader applicability beyond dermatological conditions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Moxilubant maleate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves maleic acid salt formation under controlled pH and temperature. Reactive distillation (RD) parameters optimized for maleate esters (e.g., dimethyl maleate) include a reflux ratio of 0.25, 17 theoretical stages, and a reboiler duty of 250 Cal/sec . Purity validation requires HPLC with polar columns (e.g., HILIC for organic anions like maleate) and NMR for structural confirmation . For reproducibility, experimental protocols must detail solvent systems, stoichiometry, and characterization data, as emphasized in scientific publishing guidelines .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity. For hydrophilic interaction, HILIC columns separate maleate from interfering anions (e.g., succinate, citrate) . Stability studies should include forced degradation under acidic/alkaline conditions, with spectral analysis (e.g., UV-Vis, IR) to track maleate decomposition pathways .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with standardized protocols: 24-hour plating, 48-hour drug exposure, and normalization to untreated controls . Dose-response curves should span 0.01–100 μM to capture IC50 values. Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent replicates .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound across experimental models?

  • Methodological Answer : Discrepancies in stability (e.g., pH-dependent degradation) require comparative spectral analysis. For example, maleate dianions are less stable than fumarate due to electronic structure differences, as shown via X-ray absorption spectroscopy . Cross-validate findings using accelerated stability testing (40°C/75% RH) and computational modeling (e.g., DFT for bond dissociation energies).

Q. How can target engagement studies elucidate this compound’s mechanism of action?

  • Methodological Answer : Employ protein-binding assays (e.g., SPR, ITC) to identify molecular targets. For instance, Edonerpic maleate binds CRMP2 to enhance synaptic plasticity—a methodology applicable to Moxilubant . Combine knock-out models (e.g., CRISPR-Cas9) to confirm target specificity. Multi-omics integration (transcriptomics/proteomics) can uncover downstream signaling pathways .

Q. What experimental design considerations are critical for translating this compound from in vitro to in vivo models?

  • Methodological Answer : Address species-specific pharmacokinetics by calculating allometric scaling factors. Use murine models (e.g., stroke recovery in mice) with longitudinal motor function assessments . Optimize dosing regimens using PK/PD modeling, and include sham-operated controls to isolate drug effects. Data must comply with open-access policies (e.g., PLOS journals require raw datasets in public repositories) .

Q. How can researchers optimize formulation strategies to enhance this compound’s bioavailability?

  • Methodological Answer : Test hydrogels or liposomal carriers for sustained release, leveraging maleate’s hydrophilicity. Parameters include encapsulation efficiency (>80%), particle size (100–200 nm via DLS), and in vitro release profiles (pH 7.4 buffer over 72 hours) . Compare with FDA-approved maleate formulations (e.g., trimebutine maleate) for benchmarking .

Data Integrity & Reproducibility

Q. What guidelines ensure reproducibility in this compound research?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards: publish detailed synthetic procedures (e.g., catalyst ratios, reaction times), and deposit spectral data (NMR, HRMS) in supplementary files . For computational studies, share input/output files (e.g., Gaussian .log files) and version-controlled software tools .

Q. How should conflicting efficacy data from preclinical trials be addressed?

  • Methodological Answer : Conduct meta-analyses of aggregated trial data (e.g., using PRISMA guidelines). Stratify results by model type (e.g., cell line vs. primary cultures) and statistical power (≥80% with α=0.05). Transparently report outliers and use sensitivity analyses to assess robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Moxilubant maleate
Reactant of Route 2
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